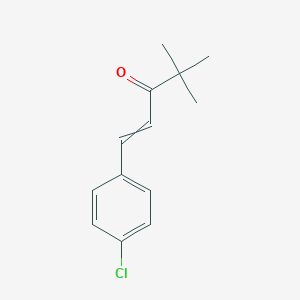

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

概要

説明

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one is an organic compound characterized by the presence of a chlorophenyl group attached to a pentenone chain

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one typically involves the condensation of 4-chlorobenzaldehyde with pinacolone under basic conditions. The reaction is carried out in the presence of a solvent such as methanol and a catalyst like sodium hydroxide. The reaction is maintained at a temperature of around 70°C to achieve optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

化学反応の分析

Types of Reactions: 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Chalcone derivatives, including 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, have been extensively studied for their anticancer properties. Research indicates that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that it effectively targets specific pathways involved in tumor growth and metastasis.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Its ability to disrupt microbial cell membranes has been a focal point in developing new antibiotics. In vitro studies have shown promising results against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic drug development.

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as arthritis and asthma.

Material Science

Photovoltaic Applications

In material science, chalcones are being explored for their use in organic photovoltaic devices. The unique electronic properties of this compound allow it to act as an effective electron donor in organic solar cells. Studies have shown that incorporating this compound into photovoltaic systems can enhance light absorption and energy conversion efficiency.

Polymer Chemistry

The compound is also utilized in polymer chemistry as a building block for synthesizing new polymers with desirable properties. Its reactivity allows it to participate in various polymerization reactions, leading to materials with tailored mechanical and thermal characteristics.

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. It can be transformed into various functionalized compounds through reactions such as Michael addition and aldol condensation. This versatility makes it valuable in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Mechanism

A study published in Cancer Letters investigated the effects of this compound on breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis via the mitochondrial pathway. This research provides insight into the potential mechanisms by which this compound exerts its anticancer effects.

Case Study 2: Antimicrobial Efficacy

In a study featured in the Journal of Antimicrobial Chemotherapy, the antimicrobial efficacy of this compound was evaluated against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.

Case Study 3: Photovoltaic Performance

Research published in Advanced Energy Materials explored the incorporation of chalcone derivatives into organic solar cells. The study found that devices utilizing this compound achieved power conversion efficiencies exceeding those of devices using traditional materials.

作用機序

The mechanism of action of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

類似化合物との比較

- 1-(4-Bromophenyl)-4,4-dimethylpent-1-en-3-one

- 1-(4-Fluorophenyl)-4,4-dimethylpent-1-en-3-one

- 1-(4-Methylphenyl)-4,4-dimethylpent-1-en-3-one

Uniqueness: 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the chlorophenyl group enhances its reactivity in substitution reactions and may contribute to its biological activity .

生物活性

Overview

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, also known as an important intermediate in organic synthesis and the pesticide industry, has garnered attention for its potential biological activities. This compound features a chlorophenyl group attached to a pentenone structure, which is believed to contribute to its reactivity and biological properties. The focus of this article is to explore the biological activity of this compound, including its antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (E)-1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one

- Molecular Formula : C13H15ClO

- Molecular Weight : 222.71 g/mol

The compound's structure is characterized by a non-planar conformation, which influences its interactions with biological targets. The presence of the chlorophenyl group enhances its reactivity in substitution reactions and may contribute to its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating potential as an effective antimicrobial agent.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | Wang et al. (2006) |

| Staphylococcus aureus | 16 µg/mL | Xia & Hu (2008) |

| Candida albicans | 64 µg/mL | Anuradha et al. (2008) |

These findings suggest that the compound could be developed further for use in pharmaceutical applications aimed at treating infections caused by resistant strains.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized to act as a ligand that binds to microbial receptors or enzymes, inhibiting their function and leading to microbial growth inhibition. This interaction may also modulate metabolic pathways within the target organisms .

Study on Antifungal Activity

In a study conducted by Butcher et al. (2007), the antifungal properties of this compound were evaluated against various fungal pathogens. The results indicated that the compound effectively inhibited fungal growth at concentrations lower than those required for bacterial inhibition.

Table 2: Antifungal Activity Results

| Fungal Strain | MIC (µg/mL) | Observations |

|---|---|---|

| Aspergillus niger | 32 | Significant growth inhibition observed |

| Penicillium chrysogenum | 16 | Complete inhibition at higher concentrations |

These results underscore the compound's potential as a broad-spectrum antifungal agent.

Research Applications

The compound is not only significant in terms of its antimicrobial properties but also serves as a critical intermediate in the synthesis of more complex organic molecules used in agrochemicals and pharmaceuticals. Its unique chemical structure allows for further derivatization that can enhance biological activity or reduce toxicity.

特性

IUPAC Name |

(E)-1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJZYHPGRKBVGF-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C=C/C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335348 | |

| Record name | (1E)-1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1577-03-3, 41564-62-9 | |

| Record name | 4-Chlorobenzalpinacolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC203322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Penten-3-one, 1-(4-chlorophenyl)-4,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1E)-1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZALPINACOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57DJP999E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the spatial arrangement of the functional groups in 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one?

A1: The molecule of this compound exhibits a non-planar conformation. Specifically, the carbonyl and ethenyl groups are not coplanar with the benzene ring. The dihedral angle between the carbonyl group and the benzene ring is 35.37° [], while the dihedral angle between the ethenyl group and the benzene ring is 36.27° []. This non-planar conformation can influence the molecule's interactions with other molecules.

Q2: How do the molecules of this compound arrange themselves in the solid state?

A2: In the crystal structure, the molecules of this compound pack in an offset face-to-face arrangement []. This arrangement allows for π–π stacking interactions between the benzene rings of adjacent molecules, with a centroid–centroid distance of 3.586 Å []. These intermolecular interactions contribute to the stability of the crystal lattice.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。